Esuberaprost potassium

Description

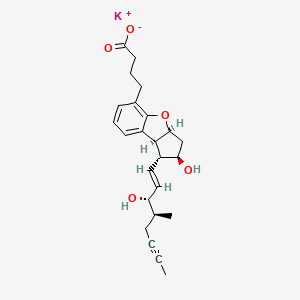

Structure

3D Structure of Parent

Properties

CAS No. |

1416252-97-5 |

|---|---|

Molecular Formula |

C24H29KO5 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

potassium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |

InChI |

InChI=1S/C24H30O5.K/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1 |

InChI Key |

RSTLTBUTQXBUMK-ZTWNIFTGSA-M |

Isomeric SMILES |

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+] |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Esuberaprost Potassium

Synthetic Methodologies for Benzoprostacyclin Analogues

The synthesis of benzoprostacyclin analogues like Esuberaprost (B1248030) is a challenging endeavor that necessitates the use of stereoselective reactions to obtain the desired isomer with high purity.

Radical Cyclization Routes in Stereoselective Synthesis

While various cyclization strategies are employed in the synthesis of prostaglandin analogues, the use of radical cyclization for the construction of the benzoprostacyclin core of Esuberaprost is not a commonly reported method in the scientific literature. Radical cyclizations are powerful reactions for forming carbocyclic and heterocyclic rings and have been applied in the synthesis of numerous natural products. nih.gov These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a multiple bond, leading to the formation of a new ring. The stereochemical outcome of such cyclizations can often be controlled by the conformation of the acyclic precursor and the nature of the substituents. However, for the synthesis of benzoprostacyclin analogues, other methods such as intramolecular Michael additions and Diels-Alder reactions have been more prominently featured. nih.gov

Key Intermediates and Reaction Pathways

The synthesis of Esuberaprost potassium involves a series of key transformations to assemble the final molecule with the correct stereochemistry. A plausible synthetic sequence involves the formation and elaboration of key intermediates.

In the synthesis of prostacyclin analogues, lactones often serve as crucial intermediates to protect carboxylic acid functionalities and to control stereochemistry. A benzolactone intermediate would be a logical precursor in the synthesis of Esuberaprost. The hydrolysis of this lactone to the corresponding carboxylic acid is a critical step towards the final active compound. This transformation is typically achieved under basic conditions, for instance, by treatment with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran or methanol (B129727). The hydrolysis opens the lactone ring to reveal the carboxylate, which can then be protonated to the carboxylic acid. The efficiency and mildness of this step are crucial to avoid side reactions and to preserve the integrity of other sensitive functional groups within the molecule.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes, particularly for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com In the synthesis of Esuberaprost, the HWE reaction is instrumental in constructing the α,β-unsaturated ketone (enone) moiety of the lower side chain. organic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

The reaction typically proceeds as follows:

Deprotonation: A phosphonate ester is deprotonated with a base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic phosphonate carbanion.

Nucleophilic Addition: The carbanion adds to the aldehyde precursor of the side chain.

Elimination: The resulting intermediate undergoes elimination of a dialkyl phosphate salt to form the alkene.

The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.com The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate, the aldehyde, and the reaction conditions, generally favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

| Reactant 1 | Reactant 2 | Key Reagents | Product | Stereoselectivity |

| Phosphonate ester | Aldehyde | Base (e.g., NaH) | Enone intermediate | Predominantly (E)-alkene |

The stereochemistry of the hydroxyl group at the C-15 position of the lower side chain is crucial for the biological activity of prostacyclin analogues. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to the corresponding chiral secondary alcohols. wikipedia.orgresearchgate.net This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane source (e.g., borane-tetrahydrofuran complex). wikipedia.orgchem-station.comresearchgate.net

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a stereocontrolled manner, positioning one of the prochiral faces for selective hydride attack. wikipedia.org This leads to the formation of the desired alcohol enantiomer with high enantiomeric excess. researchgate.net The predictability and high stereoselectivity of the CBS reduction make it an invaluable tool in the synthesis of complex chiral molecules like Esuberaprost. wikipedia.org

| Substrate | Catalyst | Reducing Agent | Product | Key Feature |

| Prochiral enone | Chiral oxazaborolidine (CBS catalyst) | Borane (BH3) | Chiral allylic alcohol | High enantioselectivity |

The final step in the synthesis of this compound is the formation of the potassium salt of the carboxylic acid. This is typically achieved by reacting the free carboxylic acid form of Esuberaprost with a potassium base, such as potassium hydroxide or potassium carbonate, in a suitable solvent. The reaction is a straightforward acid-base neutralization. The resulting potassium salt often exhibits improved stability and aqueous solubility compared to the free acid, which is advantageous for pharmaceutical formulations. The potassium salt can then be isolated by precipitation or by removal of the solvent. google.com

Strategies for Esuberaprost Prodrug Developmentscirea.org

Detailed strategies for the development of esuberaprost prodrugs are not extensively described in publicly available scientific literature. The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a parent drug. For prostacyclin analogs, prodrug approaches have been explored to enhance stability, prolong half-life, or reduce side effects. However, specific research outlining the design and synthesis of prodrugs derived from esuberaprost remains limited.

Scalability and Efficiency Considerations for Isomerically Pure Compound Productionpharmtech.comthieme-connect.de

The commercial production of a single-enantiomer drug like this compound presents significant challenges related to scalability and efficiency. nih.gov The synthesis must not only be high-yielding but also highly stereoselective to avoid the formation of other isomers that may have different pharmacological activities or potential side effects.

Several asymmetric synthesis strategies have been developed to produce the key intermediates of beraprost (B1666799) with high enantiomeric purity. researchgate.netnih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For instance, one approach involves an enantioselective intramolecular oxa-Michael reaction mediated by a specially designed benzothiadiazine catalyst to construct a key chiral intermediate. nih.gov Another strategy utilizes an organocatalyst-mediated asymmetric formal [3 + 2] cycloaddition reaction. researchgate.net

The table below summarizes some of the key chemical reactions and concepts relevant to the synthesis of isomerically pure esuberaprost.

| Concept | Description | Relevance to Esuberaprost Synthesis |

| Asymmetric Synthesis | A method of chemical synthesis that produces a stereoisomer of a chiral molecule in preference to its mirror image. | Essential for producing the single, desired stereoisomer of beraprost that constitutes esuberaprost. researchgate.netnih.gov |

| Organocatalysis | A form of catalysis that uses small organic molecules as catalysts. | Utilized in some synthetic routes to create the chiral centers in the beraprost molecule with high enantioselectivity. researchgate.net |

| Stereoselective C-H Insertion | A chemical reaction that creates a new carbon-carbon bond at a specific C-H bond with control over the stereochemistry. | A key step in some published syntheses to form the complex tricyclic core of beraprost. nih.gov |

| Chiral Separation | Techniques used to separate a mixture of enantiomers into its individual components. | An alternative or complementary approach to asymmetric synthesis for obtaining isomerically pure compounds. pharmtech.com |

| Process Scale-Up | The process of transitioning a chemical synthesis from a laboratory scale to an industrial manufacturing scale. | A critical consideration for the commercial production of esuberaprost, requiring optimization of reaction conditions for safety, efficiency, and cost-effectiveness. nih.gov |

The final step in the production of this compound involves the reaction of the carboxylic acid form of esuberaprost with a potassium-containing base, such as potassium hydroxide or potassium bicarbonate, in a suitable solvent. thieme-connect.degoogle.com This acid-base reaction forms the potassium salt of the carboxylic acid, which often has improved properties such as increased stability and water solubility compared to the free acid form. thieme-connect.denih.gov

Molecular and Cellular Pharmacology of Esuberaprost Potassium

Prostanoid Receptor Agonism and Binding Characteristics

Esuberaprost (B1248030) potassium's primary mechanism of action involves its function as a potent agonist at the Gs-coupled prostacyclin (IP) receptor. vulcanchem.com This interaction initiates a cascade of intracellular events, distinguishing it from its parent compound, beraprost (B1666799), which is a racemic mixture of four stereoisomers. ucl.ac.uk

Prostacyclin IP Receptor Activation

Activation of the IP receptor is a critical step in the therapeutic effects of prostacyclin analogs. ucl.ac.uk Esuberaprost has been identified as a highly potent agonist for this receptor. nih.govebi.ac.uk

Esuberaprost, also known as beraprost-314d, demonstrates a significantly higher binding affinity for the human IP receptor compared to the other stereoisomers of beraprost. vulcanchem.com In fact, it has shown a 100-fold greater potency in displacing prostacyclin from platelet membranes. vulcanchem.com This high affinity is a key characteristic that sets it apart from other prostacyclin mimetics. researchgate.net The stereochemical purity of esuberaprost eliminates potential antagonistic effects from less active isomers, thereby optimizing its engagement with the IP receptor. vulcanchem.com

Upon binding to the Gs-coupled IP receptor, esuberaprost potently activates adenylate cyclase. vulcanchem.comebi.ac.uk This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govnih.govpressbooks.pub The subsequent increase in intracellular cAMP levels mediates a variety of cellular responses, including vasodilation and inhibition of smooth muscle cell proliferation. ucl.ac.uknih.gov In HEK-293 cells engineered to express human IP receptors, esuberaprost demonstrated a 26-fold greater potency in generating cAMP compared to racemic beraprost. vulcanchem.comucl.ac.uk

Studies comparing esuberaprost to other prostacyclin analogs have consistently highlighted its superior potency at the IP receptor. researchgate.net In HEK-293-IP cells, esuberaprost was found to be more than 100-fold more potent than treprostinil (B120252) and significantly more potent than iloprost (B1671730) in generating cAMP. ucl.ac.uk Furthermore, esuberaprost relaxed rat pulmonary arteries with a 5-fold greater potency than beraprost. ucl.ac.uknih.gov While MRE-269, the active metabolite of selexipag, is a selective IP receptor agonist, esuberaprost is considered one of the most potent IP agonists developed for therapeutic use. ucl.ac.ukresearchgate.net

Comparative Potency of Prostacyclin Mimetics in cAMP Generation (HEK-293-IP Cells)

| Compound | EC50 (nM) for cAMP Generation |

|---|---|

| Esuberaprost | 0.4 |

| Beraprost | 10.4 |

| Iloprost | 2.7 |

| Treprostinil | 45 |

Data sourced from studies on HEK-293 cells expressing human IP receptors. ucl.ac.uk

EP3 Receptor Modulation and Functional Responses

While esuberaprost is a potent IP receptor agonist, it also interacts with the prostanoid EP3 receptor, particularly at higher concentrations. vulcanchem.comucl.ac.uknih.gov The EP3 receptor is primarily coupled to the inhibitory G-protein (Gi), which can counteract the effects of IP receptor activation by reducing cAMP levels. ucl.ac.uknih.gov

At concentrations of 1 µM and higher, esuberaprost can engage contractile EP3 receptors, leading to vasoconstriction. vulcanchem.comucl.ac.uknih.gov However, the contractile response induced by esuberaprost is approximately 50% weaker than that caused by beraprost. ucl.ac.uknih.gov In studies using rat pulmonary arteries, the EP3 receptor antagonist L-798,106 significantly inhibited the contractions induced by high concentrations of esuberaprost, confirming the involvement of the EP3 receptor. vulcanchem.comencyclopedia.pubnih.gov This reduced activity at the EP3 receptor may offer a therapeutic advantage by minimizing potential vasoconstrictive side effects. vulcanchem.com

EP3 Receptor-Mediated Contraction in Rat Pulmonary Arteries

| Compound (at 10 µM) | Contraction (mN/mm) | Inhibition by L-798,106 (1 µM) |

|---|---|---|

| Esuberaprost | 2.1 | 70% |

| Beraprost | 4.3 | 57% |

Data from isolated rat pulmonary artery studies. vulcanchem.com

Comparative EP3 Receptor Activity with Beraprost

Esuberaprost and its racemic parent compound, beraprost, both interact with the E-type prostanoid receptor 3 (EP3). However, their activity at this receptor differs significantly. At high concentrations (≥1000 nM), esuberaprost induces EP3 receptor-dependent vasoconstriction, but these contractions are approximately 50% lower than those produced by beraprost. ucl.ac.uknih.gov This reduced EP3 receptor activity may explain why esuberaprost tends to cause relaxation in pulmonary arteries from patients with pulmonary hypertension, whereas beraprost can produce small contractions. ucl.ac.uk In rat pulmonary arteries, esuberaprost-induced contractions at a concentration of 10 µM were measured at 2.1 mN/mm, compared to 4.3 mN/mm for beraprost. vulcanchem.com The EP3 receptor antagonist L-798,106 inhibited these contractions by 70% for esuberaprost and 57% for beraprost, further confirming the involvement of this receptor. vulcanchem.com

Beraprost, a mixture of four stereoisomers, demonstrates a stronger binding affinity for the EP3 receptor than esuberaprost alone. ucl.ac.ukencyclopedia.pubsemanticscholar.org This suggests that other isomers within the beraprost mixture may have undesirable pharmacological effects that counteract its intended vasodilatory action. ucl.ac.uk The differential activity at the EP3 receptor is a key factor distinguishing the pharmacological profiles of esuberaprost and beraprost.

Table 1: Comparative EP3 Receptor Activity

| Compound | Effect at High Concentrations | Magnitude of Contraction vs. Beraprost | Inhibition by EP3 Antagonist (L-798,106) |

|---|---|---|---|

| Esuberaprost | EP3-dependent vasoconstriction ucl.ac.uknih.gov | 50% lower ucl.ac.uknih.gov | 70% inhibition vulcanchem.com |

| Beraprost | EP3-dependent vasoconstriction ucl.ac.uk | - | 57% inhibition vulcanchem.com |

Role of EP3 Receptors in Pulmonary Vascular Tone Regulation

EP3 receptors play a significant role in regulating pulmonary vascular tone. encyclopedia.pubnih.gov Activation of EP3 receptors generally leads to vasoconstriction. encyclopedia.pubresearchgate.net Studies have shown that EP3 receptor agonists have a potent contractile effect on isolated human pulmonary arteries. encyclopedia.pubsemanticscholar.org In animal models, the absence of EP3 receptors (EP3 knockout mice) results in lower mean arterial pressure compared to wild-type mice, indicating the receptor's function in constricting blood vessels and increasing blood pressure. encyclopedia.pubsemanticscholar.org

The expression of EP3 receptors can be upregulated in pulmonary artery smooth muscle cells (PASMCs) in response to conditions like hypoxia. encyclopedia.pubnih.gov This increased expression is implicated in the vascular remodeling seen in pulmonary hypertension. encyclopedia.pubsemanticscholar.orgnih.gov The contractile effects of some prostacyclin analogues are mediated through EP3 receptors, which can limit their therapeutic vasodilator efficacy. encyclopedia.pubsemanticscholar.org The EP3 antagonist L-798,106 has been shown to significantly reduce the constriction of pulmonary arteries caused by high concentrations of esuberaprost, highlighting the importance of the EP3 receptor in this response. encyclopedia.pubmdpi.com

Interaction with Other Prostanoid Receptors and Cellular Targets

Exploration of EP1, EP2, EP4, DP1, TP, FP Receptors

Beraprost, the parent compound of esuberaprost, has a low affinity (Ki >3 µM) for the EP1, EP2, and DP1 prostanoid receptors. ucl.ac.uk In contrast, some prostacyclin analogues like treprostinil are potent agonists at DP1 and EP2 receptors. medchemexpress.com The prostanoid receptor family includes nine major subtypes: DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP, all of which are G-protein coupled receptors. oatext.com These receptors mediate a wide variety of physiological effects. For instance, EP2, EP4, IP, and DP1 receptors are generally associated with vasorelaxation through the elevation of intracellular cyclic AMP (cAMP). ucl.ac.uk Conversely, EP1, EP3, FP, and TP receptors are typically contractile, coupled to pathways that increase intracellular calcium and/or decrease cAMP. ucl.ac.uk The expression of these receptors can vary in different parts of the vasculature and can be altered in disease states like pulmonary arterial hypertension (PAH). ucl.ac.uk

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

While direct evidence for esuberaprost's interaction with Peroxisome Proliferator-Activated Receptors (PPARs) is still emerging, studies on related compounds suggest a potential role. ucl.ac.ukatsjournals.org In rat pulmonary arteries, the activation of PPARβ by beraprost is likely mediated by the IP receptor. ucl.ac.uk PPARs are nuclear hormone receptors involved in the regulation of cell differentiation, proliferation, and apoptosis. nih.gov The expression of PPARγ has been shown to be increased in the airways of individuals with asthma and is associated with airway remodeling. nih.gov PPAR-delta, another member of the family, is activated by fatty acids and their derivatives and plays a role in regulating gene transcription for various target genes. wikipedia.org

Intracellular Signaling Pathways Mediated by Esuberaprost Potassium

The interaction of esuberaprost with its target receptors initiates a cascade of intracellular signaling events, primarily involving cyclic AMP.

Cyclic AMP-Dependent Signaling Cascades

Esuberaprost is a potent agonist at the Gs-coupled IP receptor, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. vulcanchem.comontosight.aimdpi.com In HEK-293 cells engineered to express human IP receptors, esuberaprost demonstrated a 26-fold greater potency in increasing cAMP compared to beraprost. ucl.ac.uknih.gov The EC50 value for esuberaprost in this assay was 0.4 nM, while for beraprost it was 10.4 nM. ucl.ac.ukvulcanchem.com This enhanced cAMP generation is a key component of esuberaprost's mechanism of action, contributing to its vasodilatory and anti-proliferative effects. ucl.ac.ukontosight.ai The increase in cAMP levels can be inhibited by adenylyl cyclase inhibitors. mdpi.comfrontiersin.org Cyclic AMP-dependent pathways have been reported to be responsible for the inhibition of cell growth by beraprost in various cell types. ucl.ac.uk

Table 2: Potency of Prostacyclin Analogues in cAMP Generation and Antiproliferation

| Parameter | Esuberaprost | Beraprost | Treprostinil | Iloprost |

|---|---|---|---|---|

| cAMP EC~50~ (nM) | 0.4 ucl.ac.ukvulcanchem.com | 10.4 ucl.ac.ukvulcanchem.com | 45 vulcanchem.com | 2.7 vulcanchem.com |

| Antiproliferation EC~50~ (nM) | 3 vulcanchem.com | 120 vulcanchem.com | 11 vulcanchem.com | 4 vulcanchem.com |

Nitric Oxide (NO) Pathway Involvement

Esuberaprost, the most pharmacologically active isomer of beraprost, demonstrates a complex mechanism of action that extends beyond simple prostacyclin (IP) receptor agonism. ucl.ac.uknih.gov A significant component of its vascular and cellular effects is mediated through the nitric oxide (NO) pathway. ucl.ac.ukresearcher.life Research indicates that the antiproliferative and vasorelaxant properties of esuberaprost are heavily reliant on the generation of NO, suggesting a dual-pathway signaling mechanism that involves both IP receptor-dependent and independent actions. ucl.ac.uk This distinguishes it from other prostacyclin analogues and highlights a unique pharmacological profile. ucl.ac.ukresearchgate.net

The vasorelaxant effects of esuberaprost are substantially dependent on the integrity and function of the endothelium, specifically through the activation of endothelial nitric oxide synthase (eNOS). ucl.ac.uk In studies using isolated rat distal pulmonary arteries pre-contracted with the thromboxane (B8750289) A2 mimetic U46619, esuberaprost induced potent, concentration-dependent relaxation. nih.govvulcanchem.com

Crucially, this relaxation was significantly attenuated by the pre-treatment with L-NAME (Nω-nitro-L-arginine methyl ester), an inhibitor of NO synthase. ucl.ac.uknih.gov In rat pulmonary arteries, L-NAME pretreatment was found to reduce esuberaprost-induced relaxation by as much as 70%. vulcanchem.com This strong inhibition underscores the critical role of the NO-cGMP pathway in mediating the vasodilatory response to esuberaprost. The findings suggest that esuberaprost's mechanism involves both an IP receptor-dependent and an IP-independent stimulation of eNOS, leading to NO production and subsequent smooth muscle relaxation. ucl.ac.uk

| Inhibitor | Tissue/Cell Model | Effect on Esuberaprost-Induced Vasorelaxation | Reference |

| L-NAME (NO Synthase Inhibitor) | Rat Distal Pulmonary Arteries | 70% reduction in relaxation | vulcanchem.com |

| RO3244794 (IP Receptor Antagonist) | Rat Distal Pulmonary Arteries | 85% attenuation of relaxation | vulcanchem.com |

Beyond its effects on vascular tone, the nitric oxide pathway is a primary mediator of esuberaprost's potent antiproliferative effects on vascular smooth muscle cells. ucl.ac.uk This is particularly evident in studies using pulmonary arterial smooth muscle cells (PASMCs) derived from patients with pulmonary arterial hypertension (PAH). ucl.ac.uknih.gov

While esuberaprost is a powerful inhibitor of PASMC proliferation, its mechanism appears to be more reliant on NO signaling than on the canonical IP receptor-cAMP pathway. ucl.ac.uknih.gov In experiments with human PASMCs, the antiproliferative action of esuberaprost was almost completely abolished by the NO synthase inhibitor L-NAME. vulcanchem.com In contrast, blockade of the IP receptor only partially reversed these effects. vulcanchem.com This indicates that while IP receptor activation contributes, the dominant antiproliferative signal is transmitted via the NO pathway. ucl.ac.ukvulcanchem.com Esuberaprost was found to be 40-fold more potent than its parent compound, beraprost, at inhibiting the proliferation of human PASMCs. ucl.ac.uknih.gov

| Compound | EC50 for Inhibition of Proliferation (Human PASMCs) | Reference |

| Esuberaprost | 3 nM | ucl.ac.uknih.gov |

| Beraprost | 120 nM | ucl.ac.uknih.gov |

The reliance of esuberaprost on the NO pathway for vasorelaxation marks a clear distinction from other clinically used prostacyclin mimetics. ucl.ac.uk Previous studies have demonstrated that beraprost-induced relaxation is highly dependent on the endothelium. ucl.ac.uk Similarly, esuberaprost's effects are strongly inhibited by L-NAME. ucl.ac.uknih.gov

In stark contrast, the vasorelaxant responses to other prostacyclin analogues, such as iloprost and MRE-269 (the active metabolite of selexipag), are largely insensitive to the removal of the endothelium or to inhibition of NO synthase. ucl.ac.uk This suggests a differential mechanism of action, where iloprost and MRE-269 act more directly on smooth muscle IP receptors, while esuberaprost and beraprost engage the endothelium to produce NO as a key step in mediating vasodilation. ucl.ac.uk This mechanistic divergence could have implications for their therapeutic application and efficacy in vascular diseases characterized by endothelial dysfunction.

Potential for IP-Independent Signaling Mechanisms

There is compelling evidence to suggest that esuberaprost utilizes signaling pathways independent of the IP receptor to exert some of its key pharmacological effects. ucl.ac.uk The most significant finding is the differential role of IP receptors versus the NO pathway in mediating its antiproliferative actions. As noted, in PASMCs from PAH patients, the antiproliferative effects were only partially inhibited by an IP receptor antagonist but were completely nullified by an NO synthase inhibitor. ucl.ac.ukvulcanchem.com This strongly implies that NO synthase activation occurs primarily through non-IP receptor mechanisms in this context. ucl.ac.uk

Preclinical Pharmacological Investigations of Esuberaprost Potassium

In Vitro Functional Studies on Vascular Tone

Assessment in Isolated Rat Pulmonary Arteries (PAs)

In laboratory studies using isolated distal pulmonary arteries from rats, esuberaprost (B1248030) has been shown to cause a concentration-dependent relaxation. vulcanchem.com It demonstrated a five-fold greater potency in relaxing these arteries compared to its parent compound, beraprost (B1666799). nih.govucl.ac.uknih.gov Specifically, esuberaprost induced relaxation with an EC₅₀ of 7.3 nM, whereas beraprost required a higher concentration with an EC₅₀ of 37.5 nM. vulcanchem.com At a concentration of 10 µM, esuberaprost achieved a maximal relaxation effect of 85%. vulcanchem.com

However, at higher concentrations (≥1 µM), esuberaprost also activated EP3 receptors, which led to contractions. vulcanchem.com These contractions were 50% weaker than those induced by beraprost. nih.govucl.ac.uk The contraction measured for esuberaprost at 10 µM was 2.1 mN/mm, compared to 4.3 mN/mm for beraprost. vulcanchem.com

Table 1: Comparative Potency of Esuberaprost and Beraprost in Rat Pulmonary Arteries

| Compound | Vasorelaxation EC₅₀ (nM) | Maximal Relaxation at 10 µM (%) | Contraction at 10 µM (mN/mm) |

|---|---|---|---|

| Esuberaprost | 7.3 vulcanchem.com | 85 vulcanchem.com | 2.1 vulcanchem.com |

| Beraprost | 37.5 vulcanchem.com | Not Specified | 4.3 vulcanchem.com |

The vasorelaxant effects of esuberaprost in rat pulmonary arteries are significantly mediated by the prostacyclin (IP) receptor. nih.govucl.ac.uk Pretreatment of the isolated arteries with RO3244794, an IP receptor antagonist, at a concentration of 1 µM, attenuated the relaxation induced by esuberaprost by 85%. vulcanchem.com This indicates a strong dependence on IP receptor activation for its vasodilatory action. vulcanchem.com Interestingly, research suggests that the relaxation induced by both beraprost and esuberaprost has two phases, with the initial phase being abolished by the IP receptor antagonist RO3244794, while the second phase is not sensitive to this antagonist. ucl.ac.uk

Furthermore, at high concentrations, the contractile effects of esuberaprost were significantly reduced by the EP3 receptor antagonist L-798,106. ucl.ac.uksemanticscholar.org At a concentration of 1 µM, L-798,106 inhibited the contractions induced by esuberaprost and beraprost by 70% and 57%, respectively. ucl.ac.uk

The vasorelaxant effects of esuberaprost are also heavily dependent on the nitric oxide (NO) pathway. nih.govucl.ac.uk The use of L-NAME (N G -nitro-L-arginine methyl ester), a nitric oxide synthase (NOS) inhibitor, at a concentration of 100 µM, reduced the esuberaprost-induced relaxation in rat pulmonary arteries by 70%. vulcanchem.com This suggests that a significant portion of esuberaprost's vasodilatory effect is mediated through the production of nitric oxide. vulcanchem.com

Investigations in Human Distal Pulmonary Arteries (PAs)

In studies using isolated human pulmonary arteries from patients with pulmonary hypertension (PH), esuberaprost demonstrated different effects compared to beraprost. nih.govvulcanchem.com At a concentration of 10 µM, esuberaprost induced a 19% relaxation in these diseased arteries. vulcanchem.com In contrast, beraprost caused a weak contraction, equivalent to 12% of the tone induced by the vasoconstrictor U46619. vulcanchem.com This highlights the stereoisomer-dependent effects on vascular responses in the context of pulmonary hypertension. vulcanchem.com

Comparison with Beraprost in Human Pulmonary Arterial Responses

In studies using distal pulmonary arteries from patients with pulmonary hypertension, esuberaprost and beraprost demonstrated notably different effects on vascular tone. When these arteries were pre-contracted, esuberaprost induced a degree of relaxation. ucl.ac.uknih.gov In stark contrast, beraprost, the racemic mixture, produced a weak contraction under the same conditions. ucl.ac.uknih.gov Specifically, at a concentration of 10 µM, esuberaprost caused a 19% relaxation of the pre-contracted tone, whereas beraprost led to a contraction equivalent to 12% of the induced tone. vulcanchem.com This divergence underscores the significant impact of stereoisomer separation on the pharmacological activity within the human pulmonary vasculature, suggesting that other isomers within the beraprost mixture may have effects that counteract the vasodilatory action of esuberaprost. ucl.ac.uk

Cellular Antiproliferative Effects

Studies in Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) from PAH Patients

The proliferation of pulmonary arterial smooth muscle cells (PASMCs) is a key pathological feature of pulmonary arterial hypertension (PAH). ucl.ac.uk Investigations using PASMCs derived from PAH patients have been instrumental in characterizing the antiproliferative potential of esuberaprost. ucl.ac.uknih.gov

Esuberaprost has been shown to be a potent inhibitor of cell proliferation in human PASMCs. ucl.ac.uknih.gov When compared to its racemic parent compound, beraprost, esuberaprost demonstrated markedly greater potency. Studies revealed that esuberaprost was approximately 40-fold more potent than beraprost at inhibiting the proliferation of PASMCs from PAH patients. ucl.ac.uknih.gov The half-maximal effective concentration (EC₅₀) for esuberaprost's antiproliferative effect was determined to be 3 nM, while the EC₅₀ for beraprost was 120 nM. ucl.ac.uknih.govencyclopedia.pubsemanticscholar.org This significant difference in potency highlights the stereospecific nature of this cellular action. ucl.ac.uk

Table 1: Comparative Potency of Prostacyclin Analogues in Human PASMCs

| Compound | Antiproliferation EC₅₀ (nM) |

| Esuberaprost | 3 |

| Beraprost | 120 |

| Treprostinil (B120252) | 11 |

| Iloprost (B1671730) | 4 |

Data sourced from studies on PASMCs from PAH patients. vulcanchem.com

Further investigations into the mechanism of esuberaprost's antiproliferative effects have revealed a complex interplay between different signaling pathways. While esuberaprost is a potent agonist of the prostacyclin (IP) receptor, its growth-inhibiting actions in PASMCs from PAH patients appear to be less dependent on this receptor than initially expected. ucl.ac.uknih.gov Blockade of the IP receptor only partially reversed the antiproliferative effects of esuberaprost. vulcanchem.com

Conversely, the nitric oxide (NO) pathway appears to play a more dominant role. ucl.ac.uknih.gov Inhibition of NO synthase with L-NAME significantly reduced or abolished the antiproliferative response to esuberaprost, suggesting a strong dependency on NO signaling for this effect. ucl.ac.ukvulcanchem.com This indicates that in human PASMCs from PAH patients, the antiproliferative action of esuberaprost is more closely linked to the NO pathway than to direct IP receptor-mediated signaling. ucl.ac.uknih.gov

Mechanisms of Growth Inhibition (e.g., via cAMP-dependent pathways, TGFβ-Smad pathway)

The mechanisms underlying the growth-inhibitory effects of prostacyclin analogues like esuberaprost are multifaceted. While activation of the IP receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which is known to have antiproliferative effects, the dependency on this pathway for esuberaprost's action in PAH-PASMCs is not absolute. ucl.ac.ukontosight.ai In these cells, the antiproliferative effects of esuberaprost showed weak dependence on IP receptor inhibition. ucl.ac.uk

Another significant pathway implicated in the pathology of PAH is the transforming growth factor-β (TGF-β) signaling pathway, which can promote cell proliferation. researchgate.netfrontiersin.org Prostacyclin analogues have been shown to inhibit overactive TGF-β signaling. ucl.ac.uk For instance, beraprost has been demonstrated to inhibit cardiac fibroblast proliferation by suppressing the TGF-β-Smad signaling pathway. ucl.ac.uk This suggests that a similar mechanism of inhibiting the pro-proliferative TGF-β-Smad pathway could contribute to the antiproliferative effects of esuberaprost in vascular smooth muscle cells. ucl.ac.ukresearchgate.net

Experimental Models for Characterizing Receptor Activity

To characterize the receptor activity of esuberaprost, researchers have utilized specific experimental models. A key model involves the use of Human Embryonic Kidney (HEK-293) cells that have been stably transfected to express the human IP receptor (HEK-293-IP cells). ucl.ac.uknih.gov This cellular system provides a clean and controlled environment to specifically assess the interaction of compounds with the IP receptor and their subsequent signaling, primarily the generation of cAMP. ucl.ac.uknih.gov

In this model, esuberaprost was found to be a highly potent agonist at the human IP receptor. ucl.ac.uk It was approximately 26-fold more potent at stimulating cAMP production in these cells than the racemic mixture beraprost, with an EC₅₀ value of 0.4 nM for esuberaprost compared to 10.4 nM for beraprost. ucl.ac.uknih.govvulcanchem.com This model has been crucial in demonstrating that esuberaprost is the most pharmacologically active isomer within beraprost concerning IP receptor activation and in quantifying its high potency relative to other prostacyclin analogues. ucl.ac.uk

Table 2: Comparative Potency for cAMP Generation in HEK-293-IP Cells

| Compound | cAMP EC₅₀ (nM) |

| Esuberaprost | 0.4 |

| Beraprost | 10.4 |

| Treprostinil | 45 |

| Iloprost | 2.7 |

Data sourced from studies in HEK-293 cells stably expressing the human IP receptor. ucl.ac.ukvulcanchem.com

HEK-293 Cells Stably Expressing Human IP Receptor (HEK-293-IP) for cAMP Generation

In preclinical evaluations, Human Embryonic Kidney 293 (HEK-293) cells engineered to stably express the human prostacyclin (IP) receptor are a fundamental tool for assessing the potency of IP receptor agonists. ucl.ac.uknih.gov The primary mechanism of action for these agonists is the activation of the Gs-coupled IP receptor, which stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). vulcanchem.com

Research using this HEK-293-IP cell model demonstrated that esuberaprost is a highly potent agonist. ucl.ac.uk In these cells, esuberaprost was found to be 26-fold more potent at generating cAMP than beraprost, which is a racemic mixture containing esuberaprost as one of its four stereoisomers. ucl.ac.uknih.gov The half-maximal effective concentration (EC₅₀) for esuberaprost was 0.4 nM, a significantly lower concentration compared to the 10.4 nM EC₅₀ for beraprost. ucl.ac.ukvulcanchem.com This marked increase in potency suggests that isolating the single, most pharmacologically active isomer enhances receptor engagement and subsequent signaling activity. ucl.ac.uk Studies have identified esuberaprost as more potent at stimulating cAMP in HEK-293-IP cells than any of the other currently approved prostacyclin analogues. ucl.ac.uk

Comparative Potency for cAMP Generation in HEK-293-IP Cells

| Compound | EC₅₀ (nM) | Relative Potency vs. Beraprost |

|---|---|---|

| Esuberaprost | 0.4 | 26-fold higher |

| Beraprost | 10.4 | Baseline |

Characterization of EP3 Receptor-Mediated Effects in Cellular Models

While esuberaprost demonstrates high potency and selectivity for the IP receptor, its interaction with other prostanoid receptors, particularly the EP3 receptor, has been investigated to characterize potential off-target effects. ucl.ac.uk The EP3 receptor, when activated, can mediate vasoconstriction, an effect contrary to the desired therapeutic outcome of vasodilation in conditions like pulmonary arterial hypertension. vulcanchem.comsemanticscholar.org

Studies have shown that at high concentrations (≥1 µM), esuberaprost can engage contractile EP3 receptors. ucl.ac.ukvulcanchem.com However, its activity at this receptor is substantially lower than that of the racemic mixture beraprost. In rat pulmonary arteries, esuberaprost-induced contractions at a concentration of 10 µM were approximately 50% weaker than those produced by beraprost. ucl.ac.ukvulcanchem.com

To confirm the involvement of the EP3 receptor, experiments utilized a selective EP3 receptor antagonist, L-798,106. ucl.ac.ukvulcanchem.com Pretreatment with L-798,106 (1 µM) significantly inhibited the contractile responses, reducing esuberaprost-induced contractions by 70%, compared to a 57% inhibition for beraprost-induced contractions. vulcanchem.com This suggests that the stereoisomers present in the beraprost mixture may have more pronounced undesirable effects at the EP3 receptor, and that esuberaprost's enantiomeric purity mitigates this off-target activity. ucl.ac.uksemanticscholar.org

EP3 Receptor-Mediated Contraction in Rat Pulmonary Arteries

| Compound (at 10 µM) | Induced Contraction (mN/mm) | Inhibition by L-798,106 (1 µM) |

|---|---|---|

| Esuberaprost | 2.1 | 70% |

| Beraprost | 4.3 | 57% |

Animal Models for Disease Pathophysiology Research

Animal models are crucial for understanding the functional consequences of receptor activation in a physiological context. In vitro studies using isolated distal pulmonary arteries from rats have been employed to investigate the effects of esuberaprost on vascular tone, a key aspect of pulmonary hypertension pathophysiology. ucl.ac.ukvulcanchem.com

In these experiments, arteries were pre-contracted with the thromboxane (B8750289) A2 mimetic U46619 to induce tone. ucl.ac.uk Esuberaprost demonstrated a potent, concentration-dependent relaxation of these vessels. vulcanchem.com It was found to be approximately 5-fold more potent at inducing vasorelaxation compared to beraprost. ucl.ac.ukpatsnap.com

Further investigation into the mechanism of this vasorelaxation revealed a dual pathway. The response was significantly attenuated by pretreatment with the IP receptor antagonist RO3244794, confirming the primary role of the IP receptor. ucl.ac.ukvulcanchem.com Additionally, the nitric oxide (NO) synthase inhibitor L-NAME also markedly reduced the relaxation effect, indicating a significant dependency on endothelial-derived NO. ucl.ac.uknih.govvulcanchem.com This suggests that esuberaprost-induced vasorelaxation is mediated by both direct IP receptor-dependent mechanisms and IP receptor-independent pathways involving the stimulation of NO synthase. ucl.ac.ukvulcanchem.com In contrast, in pulmonary arteries from patients with pulmonary hypertension, esuberaprost caused some relaxation, whereas beraprost produced a weak contraction, highlighting the potential clinical advantage of the single isomer. nih.gov

Advanced Analytical and Characterization Techniques for Esuberaprost Potassium

Chromatographic Methodologies for Isomeric Purity Assessment

The accurate determination of the isomeric composition of esuberaprost (B1248030) potassium is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Beraprost (B1666799), the racemic mixture from which esuberaprost is derived, contains four distinct stereoisomers. nih.gov The isolation and analysis of the single, pharmacologically active 314d isomer, known as esuberaprost, demand highly selective analytical methods. nih.gov

Dual-Gradient Unified Chromatography (DGUC) is a novel hybrid separation technique that offers significant versatility for the analysis of complex mixtures. This method is built upon the automated and dynamic modulation of carbon dioxide, an organic modifier, and aqueous buffers. Such a system allows for the simultaneous analysis of compounds with a wide range of polarities in a single run. The DGUC platform, often coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), provides a powerful tool for modern pharmaceutical analysis.

While direct studies detailing the use of DGUC-DAD-MS for the specific isomeric purity assessment of esuberaprost potassium are not extensively published, its application in the analysis of reaction mixtures during the total synthesis of beraprost has been demonstrated. This suggests its potential utility in monitoring and controlling the stereochemical outcome of the synthesis of esuberaprost. The technique's ability to handle complex matrices and provide both chromatographic and mass spectrometric data makes it a promising approach for ensuring the isomeric purity of the final active pharmaceutical ingredient.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of pharmaceutical compounds in biological matrices due to its high sensitivity and selectivity. nih.gov Several validated LC-MS/MS methods have been developed for the quantification of beraprost in human plasma, and these methodologies are directly applicable to this compound. nih.govnih.gov

These methods typically involve the extraction of the analyte from plasma, often through solid-phase extraction, followed by chromatographic separation on a C18 column. nih.gov Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. For beraprost, the mass transition m/z 397 > 269 is commonly used for quantification. nih.gov

The developed assays demonstrate linearity over a concentration range suitable for pharmacokinetic studies, with lower limits of quantitation reaching the picogram per milliliter (pg/mL) level. nih.govnih.gov The high sensitivity of these methods is crucial for accurately characterizing the pharmacokinetic profile of this compound.

Below is a summary of typical parameters used in LC-MS/MS methods for the quantitative analysis of beraprost, which are applicable to this compound.

| Parameter | Description | Source(s) |

| Sample Preparation | Solid-Phase Extraction (SPE) using OASIS HLB cartridges | nih.gov |

| Chromatography Column | C18 reverse-phase column | nih.gov |

| Mobile Phase | 0.1% Formic acid in methanol (B129727) and water (e.g., 70:30, v/v) | nih.gov |

| Ionization Mode | Negative Ionization | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Mass Transition | m/z 397 > 269 for the analyte | nih.gov |

| Linear Range | 0.02 to 2 ng/mL | nih.gov |

| Lower Limit of Quantitation | 20 pg/mL | nih.gov |

Q & A

Q. Table 1: Key Pharmacological Parameters of this compound

| Parameter | Value (Esuberaprost) | Value (Beraprost) | Experimental Model | Reference |

|---|---|---|---|---|

| EC₅₀ (cAMP production) | 3 nM | 120 nM | Human PASMCs | |

| EP3 Antagonist IC₅₀ | 10 nM (L-798106) | N/A | Isolated Pulmonary Arteries |

Q. Table 2: Methodological Checklist for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.